molecular formula C22H24ClNO7 B1662299 Noscapine hydrochloride CAS No. 912-60-7

Noscapine hydrochloride

Cat. No. B1662299
CAS RN: 912-60-7
M. Wt: 449.9 g/mol
InChI Key: MFLVZFXCSKVCSH-URBRKQAFSA-N
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Description

Noscapine hydrochloride is a non-sedating isoquinoline alkaloid primarily used for its antitussive (cough-suppressing) properties . It is also known as Narcotine . It has been isolated from numerous species of the family Papaveraceae (poppy family) and lacks significant hypnotic, euphoric, or analgesic effects, which gives it a very low addictive potential .


Molecular Structure Analysis

Noscapine hydrochloride has a molecular formula of C22H24ClNO7 . Its molecular weight on an anhydrous basis is 449.88 . The structure of Noscapine has been elucidated as (S)-6,7-dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-1(3H)-isobenzofuranone .

Safety And Hazards

Noscapine hydrochloride is harmful if swallowed and may cause drowsiness or dizziness . It is moderately toxic by ingestion and subcutaneous routes . When heated to decomposition, it emits very toxic fumes of HCl and NOx .

Future Directions

Noscapine and its synthetic derivatives, known as noscapinoids, are known to interact with microtubules and inhibit cancer cell proliferation . Its long safety record, widespread availability, and ease of administration make it an ideal candidate for fighting several life-threatening conditions . Recent promising docking studies on noscapine with the main protease (Mpro) of SARS-CoV-2 pave the way for combinatorial drug therapy with antiviral drugs and are hopeful in fighting and triumphing over any future COVID-19 pandemic .

properties

IUPAC Name

(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO7.ClH/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18;/h5-6,9,17-18H,7-8,10H2,1-4H3;1H/t17-,18+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLVZFXCSKVCSH-URBRKQAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073239
Record name Noscapine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Noscapine hydrochloride

CAS RN

912-60-7, 219533-73-0
Record name Noscapine hydrochloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Noscapine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Noscapine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.832
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Noscapine Hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NOSCAPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
304
Citations
NB Pappano, YC De Micalizzi, NB Debattista… - Talanta, 1997 - Elsevier
… of chlorpheniramine maleate-noscapine hydrochloride and chlorpheniramine maleate-… and 261.0 nm for chlorpheniraminemaleate-noscapine hydrochloride and at 273.2 and 261.0 nm …
Number of citations: 51 www.sciencedirect.com
M Schuler, P Muehlbauer, P Guzzie… - Mutagenesis, 1999 - academic.oup.com
… Noscapine hydrochloride is a centrally acting antitussive opium derivative widely used in … CHO) cells with various concentrations of noscapine hydrochloride. Using a differential staining …
Number of citations: 41 academic.oup.com
S Akhter, HM Irfan, A Ullah, S Jahan, M Roman… - Saudi Pharmaceutical …, 2022 - Elsevier
… Numerous studies on noscapine hydrochloride have reported … demonstrated that all doses of noscapine hydrochloride (10, 20 … Noscapine hydrochloride significantly reduced the paw …
Number of citations: 5 www.sciencedirect.com
V Haikala, A Sothmann, M Marvola - European journal of clinical …, 1986 - Springer
… pensions of noscapine hydrogen embonate were compared with those of noscapine hydrochloride solution. Noscapine hydrochloride showed faster absorption and gave a higher peak …
Number of citations: 14 link.springer.com
M Schuler, P Muehlbauer, P Guzzie… - Mutagenesis, 2003 - academic.oup.com
… Noscapine hydrochloride (NOS), an isoquinoline alkaloid used in a variety of cough suppressants, was chosen as test compound because of its ability to induce high levels of …
Number of citations: 23 academic.oup.com
DG Gatehouse, G Stemp, S Pascoe, P Wilcox… - …, 1991 - academic.oup.com
… After 24 h culture, the medium was replaced with fresh DMEM containing noscapine hydrochloride at 15, 30, 45, 60, 75 or 90 Mg/ml. Vehicle control (1 % DMSO) and positive control (…
Number of citations: 28 academic.oup.com
MO Karlsson, B Dahlström, SÅ Eckernäs… - European journal of …, 1990 - Springer
… Haikala V, Sothman A, Marvola M (1986) Comparative Bioavailability and pharmacokinetics of noscapine hydrogen embonate and noscapine hydrochloride. Eur J Clin Pharmaco131:…
Number of citations: 112 link.springer.com
A Priyadarshani, K Chuttani… - Journal of …, 2010 - ovarianresearch.biomedcentral.com
… Noscapine hydrochloride was successfully radiolabeled with Tc-99m with high labeling efficiency and in vitro stability. Most of the blood clearance of the drug (80%) took place in first …
Number of citations: 17 ovarianresearch.biomedcentral.com
B Dahlström, T Mellstrand, CG Löfdahl… - European journal of …, 1982 - Springer
… Two brands of noscapine hydrochloride tablet were used for the oral administration. One brand was a rapidly dissolving tablet (Noskapin; ACO, Sweden; 50 rag) and the other tablet …
Number of citations: 120 link.springer.com
LN Jensen, LL Christrup, L Jacobsen… - Acta pharmaceutica …, 1992 - europepmc.org
… compared with that of 100 mg of noscapine hydrochloride given perorally as a mixture. The … base may be a valuable alternative to the conventional noscapine hydrochloride mixture. …
Number of citations: 12 europepmc.org

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